Alpha3beta4 Nicotinic Acetylcholine Receptor (nAChR) Antagonist Potency
2-Bromo-4-chloro-N-ethylaniline demonstrates potent antagonist activity at the human alpha3beta4 nAChR subtype, with an IC50 of 1.8 nM [1]. In comparison, the well-established nAChR antagonist mecamylamine exhibits an IC50 of 3.7 µM (3700 nM) at the same receptor subtype under comparable assay conditions (86Rb+ efflux) [2]. This represents a >2000-fold increase in potency for the target compound.
| Evidence Dimension | Antagonist activity (IC50) at alpha3beta4 nAChR |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | Mecamylamine: 3.7 µM (3700 nM) |
| Quantified Difference | ~2056-fold more potent |
| Conditions | Human alpha3beta4 nAChR stably expressed in HEK cells or SH-SY5Y cells, assessed by inhibition of carbamylcholine- or nicotine-induced 86Rb+ efflux |
Why This Matters
This high potency makes 2-bromo-4-chloro-N-ethylaniline a valuable tool compound for investigating alpha3beta4 nAChR pharmacology, particularly in models of addiction and neuroprotection, where this subtype plays a critical role.
- [1] EcoDrugPlus Database. Compound ID 2126094: Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells assessed as inhibition of carbamylcholine-induced 86Rb+ efflux. University of Helsinki. View Source
- [2] Glick, S. D., Sell, E. M., McCallum, S. E., & Maisonneuve, I. M. (2015). Brain regions mediating α3β4 nicotinic antagonist effects of 18-MC on nicotine self-administration. European Journal of Pharmacology, 749, 27-32. (Data from Table 1: Mecamylamine IC50 = 3.7 ± 1.2 µM at α3β4 nAChRs). View Source
